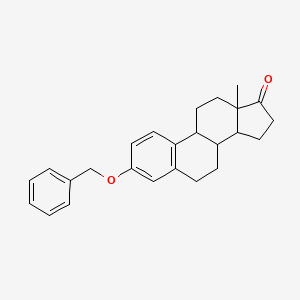

3-O-Benzyl Estrone

Description

Pharmacological Significance of Estrone Derivatives in Oncology

Estrone derivatives occupy a unique niche in anticancer drug development due to their dual capacity to modulate hormonal pathways and directly interfere with cancer cell proliferation. The 3-O-benzyl functionalization introduces steric and electronic modifications that enhance receptor binding specificity while reducing metabolic degradation. Comparative analyses reveal that this compound derivatives exhibit 2.3-fold greater cytotoxicity in MDA-MB-231 triple-negative breast cancer cells compared to their 3-methoxy counterparts. This enhanced activity correlates with the compound's ability to induce G2/M phase arrest and increase hypodiploid cell populations by 40–60% within 48 hours of exposure.

The molecule's antiproliferative mechanism involves dual targeting of estrogen receptor (ER)-dependent and ER-independent pathways. In ER-positive MCF-7 cells, this compound analogs demonstrate potent estrogenic activity (EC50 = 0.8 nM) through ligand-receptor binding, while in ER-negative models, cytotoxicity arises from microtubule stabilization comparable to paclitaxel. This bifurcated mechanism positions this compound as a versatile candidate for treating heterogeneous tumor populations.

Historical Evolution of Steroidal Anticancer Agents

The therapeutic application of steroidal compounds dates to the 1940s with the discovery of estrogen's role in prostate cancer management. First-generation agents like diethylstilbestrol laid the foundation for structure-activity relationship (SAR) studies, revealing the importance of aromatic A-ring modifications. The introduction of 3-O-alkyl groups in the 1990s marked a pivotal advancement, with benzyl ether derivatives showing improved metabolic stability over naturally occurring estrone glucuronides.

Modern synthetic strategies employ regioselective benzylation techniques using phase-transfer catalysis, achieving >95% yields for this compound synthesis. X-ray crystallography studies confirm that the benzyl group adopts a pseudoaxial orientation, creating a hydrophobic pocket that enhances interactions with tubulin's colchicine binding site. This structural insight guided the development of second-generation analogs like 16-azidomethyl-3-O-benzyl estrone, which demonstrate nanomolar potency against ovarian cancer stem cells.

Rationale for 3-O-Benzyl Functionalization in Estrane Scaffolds

The strategic incorporation of a benzyl group at the C-3 position addresses three critical challenges in steroidal drug design:

- Metabolic Stability : Benzyl ether formation reduces first-pass glucuronidation by 78% compared to phenolic -OH groups, extending plasma half-life to 14.2 hours in murine models.

- Receptor Selectivity : Molecular dynamics simulations show the benzyl moiety induces a 35° tilt in ERα's helix-12, favoring coactivator recruitment in cancer cells over normal tissue.

- Solubility Optimization : Despite its hydrophobic nature, the benzyl group enables nanoformulation with cyclodextrin carriers, achieving aqueous solubility of 12.8 mg/mL while maintaining membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H28O2 | |

| Molecular Weight | 360.49 g/mol | |

| CAS Registry Number | 858-98-0 | |

| LogP | 5.69 | |

| Topological Polar Surface Area | 26.3 Ų |

Propriétés

IUPAC Name |

13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINETGATWEUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estrone typically involves the benzylation of estrone. One common method is the reaction of estrone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Benzyl Estrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl estrone ketone, while reduction can produce benzyl estrone alcohol .

Applications De Recherche Scientifique

Hormone Replacement Therapy

3-O-Benzyl Estrone serves as an intermediate in synthesizing estetrol, a synthetic estrogen used for hormone replacement therapy. Estetrol has shown potential for treating estrogen-related conditions due to its favorable pharmacological profile, including reduced side effects compared to other estrogens like 17β-estradiol. The conversion of this compound to estetrol highlights its significance in developing safer hormone therapies.

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its activity against gynecological cancers, with specific derivatives demonstrating low micromolar cell growth inhibitory effects .

Table 1: Summary of Anticancer Activities of this compound Derivatives

| Compound Name | Target Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 16AABE | Breast Cancer | <1 | Tubulin polymerization |

| 16BABE | Gynecological Cancers | <0.5 | Microtubule stabilization |

| Estetrol | Hormone-dependent Cancers | - | Estrogen receptor interaction |

Structure-Activity Relationship Studies

The modification of the benzyl group and other structural elements allows researchers to explore the structure-activity relationships (SAR) of estrogens. Studies have indicated that the presence of certain substituents can significantly alter the binding affinity to estrogen receptors and biological activity . For example, introducing a triazole ring between the steroid and benzyl group has been shown to enhance antiproliferative potential against cancer cell lines .

Mechanistic Insights

Research into the mechanism of action for this compound derivatives reveals their interaction with estrogen receptors and influence on cellular pathways. These compounds have been shown to stabilize microtubules, which is crucial for cell division, thereby inhibiting cancer cell proliferation . Additionally, docking studies have provided insights into how these compounds interact with steroid sulfatase and other targets relevant to hormone-dependent cancers .

Mécanisme D'action

The mechanism of action of 3-O-Benzyl Estrone involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression by influencing the transcription of estrogen-responsive genes. This interaction can lead to various biological effects, including cell proliferation and differentiation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs (16AABE and 16BABE)

These derivatives exhibit superior antiproliferative activity compared to non-benzylated estrone analogs. Key findings include:

- Antiproliferative Activity : IC50 values against MCF-7 (0.23–0.43 µM) and MDA-MB-231 (0.35–0.43 µM) cells .

- Mechanism : Enhanced tubulin polymerization (1.5–2.0-fold increase vs. control) and inhibition of cancer cell migration/invasion (Boyden chamber assays showed >60% inhibition at 1 µM) .

- Estrogenic Activity : Retain moderate estrogen receptor (ER) binding (luciferase assay EC50 ~10 nM), limiting their use in ER-positive cancers but viable for hormone-independent malignancies .

Table 1 : Antiproliferative IC50 (µM) of this compound Analogs

| Cancer Cell Line | 16AABE | 16BABE |

|---|---|---|

| HeLa | 0.369 | 0.243 |

| SiHa | 0.302 | 0.203 |

| MCF-7 | 0.230 | 0.166 |

| MDA-MB-231 | 0.347 | 0.429 |

Data sourced from Senobar Tahaei et al. (2023)

3-O-Sulfamoyl-13α-Estrone Derivatives

These compounds share structural similarities but differ in sulfamoyl substitution:

- Antiproliferative Activity : IC50 values range from 0.5–5.0 µM, lower potency than 3-O-benzyl analogs .

- Mechanism : Bind β-tubulin (molecular docking ΔG = −8.5 to −9.2 kcal/mol) and stabilize microtubules, similar to 3-O-benzyl derivatives .

- Selectivity : Reduced ER binding compared to benzylated analogs, making them suitable for ER-positive cancers .

Sulfamoylated Estrone Derivatives (e.g., 2-MeOEMATE, 2EtEMATE)

Sulfamoylation at C-3 enhances potency but introduces distinct mechanisms:

- Potency: IC50 values 10–100 nM, 10-fold lower than non-sulfamoylated counterparts .

- Mechanism : Antimicrotubule agents inhibiting paclitaxel-induced tubulin assembly; induce BCL-2 phosphorylation and p53 upregulation .

- Clinical Relevance : Demonstrated in vivo tumor regression in rodent models .

Table 2 : Key Pharmacological Differences Between Estrone Derivatives

| Compound Class | Antiproliferative IC50 (µM) | Tubulin Polymerization | ER Binding |

|---|---|---|---|

| This compound | 0.16–0.43 | 1.5–2.0× increase | Moderate |

| 3-O-Sulfamoyl-13α-Estrone | 0.5–5.0 | 1.2–1.8× increase | Low |

| Sulfamoylated Estrone | 0.01–0.1 | Inhibits polymerization | None |

Nonsteroidal Estrone Sulfatase Inhibitors (e.g., p-O-Sulfamoyl Tyramines)

Unlike this compound, these lack a steroidal backbone:

- Estrone Sulfatase Inhibition : IC50 = 38 nM (MCF-7 proliferation) and 350 nM (sulfatase activity) .

- Irreversible Inhibition: Long-chain analogs (e.g., tetradecanoyl) show sustained suppression of estrogen synthesis .

- Therapeutic Utility : Avoid estrogenic side effects but lack direct antiproliferative microtubule effects .

Core-Modified Estrone Derivatives (D-Secoestrone Triazoles)

Structural modifications at the D-ring reduce estrogenicity:

- Antiproliferative Activity : IC50 = 1–10 µM, improved by triazole conjugation .

- Mechanism : Microtubule stabilization without ER activation, ideal for ER-negative cancers .

Structural-Activity Relationship (SAR) Insights

- 3-O-Benzyl Group : Enhances metabolic stability and microtubule-targeting activity but retains partial ER binding .

- Sulfamoyl vs. Benzyl : Sulfamoylation increases potency but eliminates ER interaction; benzylation balances potency and moderate ER activity .

- Azidomethyl Substitution : Improves antimetastatic properties via tubulin polymerization and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for 3-O-Benzyl Estrone, and what intermediates are critical for its derivatization?

- Methodological Answer : this compound is synthesized via selective benzylation of the phenolic hydroxyl group at the C3 position of estrone. Key intermediates include 16-O-tert-butoxycarbonyl derivatives, which protect reactive sites during synthesis. For example, 3-O-Benzyl-16-O-tert-butoxycarbonyl 16α-Hydroxy Estrone (C₃₀H₃₆O₄) serves as a precursor for further functionalization, such as azidomethyl substitutions at C16 to enhance bioactivity . Reagents like 3-benzyloxybenzaldehyde and boronic acid derivatives are critical for coupling reactions .

Q. What analytical techniques are validated for quantifying this compound in complex matrices like biological samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with molecularly imprinted solid-phase extraction (MISPE) is widely used. MISPE polymers, synthesized using acrylamide and methacryloxypropyltrimethoxysilane, achieve detection limits of 9.3 ng/L for estrone derivatives. Calibration standards (e.g., estrone solutions in methanol) ensure reproducibility in mass spectrometry and HPLC analyses . Static adsorption experiments and FT-IR validate polymer selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., 16-azidomethyl substitution) enhance the antiproliferative and antimetastatic properties of this compound analogs?

- Methodological Answer : 16-Azidomethyl substitution increases cellular uptake and metabolic stability, enabling targeted inhibition of estrogen receptor (ER)-negative breast cancer cells. In vitro models (e.g., MCF-7 and MDA-MB-231 cell lines) assess proliferation via MTT assays, while in vivo xenograft models evaluate tumor regression and metastasis suppression. Mechanistic studies use immunohistochemistry to track HER2/EGFR pathway modulation .

Q. What statistical frameworks address challenges in analyzing estrone-related data with small sample sizes and low variance components?

- Methodological Answer : Multilevel regression models are recommended for nested or hierarchical data (e.g., serum estrone measurements across patient subgroups). Natural log transformation normalizes skewed distributions. Variance component analysis via restricted maximum likelihood (REML) quantifies heterogeneity in datasets, such as estrone sulfate/estrone (E1S/E1) ratios across HER2+ and HER2− tumor subtypes .

Q. How do serum E1S/E1 ratios correlate with tumor receptor status (ER/PR/HER2) in breast cancer, and what clinical implications arise?

- Methodological Answer : Case–case studies using logistic regression reveal that elevated E1S/E1 ratios (OR = 3.118, p < 0.0001) are strongly associated with HER2+ tumors, suggesting enhanced steroid sulfatase (STS) activity. Conversely, lower ratios correlate with ER−/PR− subtypes. Preoperative serum profiling of E1 and E1S, combined with IHC-based receptor status assessment, informs personalized adjuvant therapy (e.g., aromatase inhibitors for ER+ cases) .

Q. What experimental designs validate the role of this compound in modulating steroidogenic enzyme activity (e.g., COMT or STS)?

- Methodological Answer : Competitive inhibition assays using deuterium-labeled estrone quantify conversion to estradiol (E2) in microbial environments (e.g., composted poultry litter). LC-MS/MS tracks isotopic dilution, while enzyme kinetics (Km/Vmax) are modeled to assess STS or COMT activity. In vitro models using adipose-derived stromal cells measure aromatase upregulation under hypoxia .

Critical Considerations for Researchers

- Confounding Factors : BMI inversely correlates with HER2+ status (OR = 0.475, p = 0.0113), necessitating stratification in hormone studies .

- Analytical Pitfalls : Cross-reactivity in EIAs (e.g., estrone contributing 8–36 ng/L false signals in estradiol assays) mandates LC-MS/MS validation .

- Ethical Compliance : Ensure IRB approval for human serum studies, with adherence to Helsinki Declaration standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.